molecular formula C8H7BrFNO B13047058 (3S)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

(3S)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13047058
M. Wt: 232.05 g/mol
InChI Key: BTJQGWSPHDYUSF-SSDOTTSWSA-N
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Description

(3S)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine is a complex organic compound characterized by the presence of bromine and fluorine atoms attached to a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and fluorination of a benzofuran derivative, followed by the introduction of the amine group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3S)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzofuran ring.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzofuran compounds.

Scientific Research Applications

Chemistry

In chemistry, (3S)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used to study the effects of halogenated benzofuran derivatives on biological systems. It can serve as a model compound for investigating the interactions between similar molecules and biological targets.

Medicine

In medicine, this compound has potential applications in drug discovery and development. Its unique structure may provide insights into the design of new therapeutic agents with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (3S)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms may enhance its binding affinity to certain receptors or enzymes, leading to specific biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (3S)-5-Bromo-2,3-dihydro-1-benzofuran-3-amine: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

    (3S)-7-Fluoro-2,3-dihydro-1-benzofuran-3-amine: Lacks the bromine atom, which may influence its overall properties.

    (3S)-5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine: Contains a chlorine atom instead of fluorine, leading to different chemical and biological behaviors.

Uniqueness

The combination of bromine and fluorine atoms in (3S)-5-Bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine imparts unique chemical and biological properties that distinguish it from similar compounds. These properties make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C8H7BrFNO

Molecular Weight

232.05 g/mol

IUPAC Name

(3S)-5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7BrFNO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2/t7-/m1/s1

InChI Key

BTJQGWSPHDYUSF-SSDOTTSWSA-N

Isomeric SMILES

C1[C@H](C2=C(O1)C(=CC(=C2)Br)F)N

Canonical SMILES

C1C(C2=C(O1)C(=CC(=C2)Br)F)N

Origin of Product

United States

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